2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 885275-72-9
VCID: VC3183158
InChI: InChI=1S/C9H6ClN3/c10-3-8-6-13-5-7(4-11)1-2-9(13)12-8/h1-2,5-6H,3H2
SMILES: C1=CC2=NC(=CN2C=C1C#N)CCl
Molecular Formula: C9H6ClN3
Molecular Weight: 191.62 g/mol

2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile

CAS No.: 885275-72-9

Cat. No.: VC3183158

Molecular Formula: C9H6ClN3

Molecular Weight: 191.62 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile - 885275-72-9

Specification

CAS No. 885275-72-9
Molecular Formula C9H6ClN3
Molecular Weight 191.62 g/mol
IUPAC Name 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Standard InChI InChI=1S/C9H6ClN3/c10-3-8-6-13-5-7(4-11)1-2-9(13)12-8/h1-2,5-6H,3H2
Standard InChI Key TVHZJWABGHPMQH-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2C=C1C#N)CCl
Canonical SMILES C1=CC2=NC(=CN2C=C1C#N)CCl

Introduction

Chemical Structure and Properties

Molecular Structure

2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile features a bicyclic heterocyclic system consisting of a fused imidazole and pyridine ring, forming the core imidazo[1,2-a]pyridine scaffold. This core structure is substituted with two key functional groups: a chloromethyl group at position 2 and a carbonitrile (cyano) group at position 6. The structural characteristics of this compound include:

  • Molecular Formula: C9H6ClN3

  • Core Structure: Imidazo[1,2-a]pyridine scaffold

  • Position 2: Chloromethyl (-CH2Cl) substituent

  • Position 6: Carbonitrile (-C≡N) group

Physicochemical Properties

Based on structurally similar compounds such as 2-(chloromethyl)imidazo[1,2-a]pyrimidine, the following physicochemical properties can be predicted for 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile:

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular WeightApproximately 192.62 g/molCalculated from molecular formula
Physical StateCrystalline solidCommon for similar heterocyclic compounds
LogP~1.5-2.0Estimated from related compound (1.46810 for 2-(chloromethyl)imidazo[1,2-a]pyrimidine)
Density~1.4-1.5 g/cm³Based on the density of related compound (1.42 g/cm³)
SolubilityLikely soluble in dichloromethane, acetonitrile, DMF; limited water solubilityBased on functional groups and related imidazo heterocycles
Recommended Storage2-8°CSimilar to storage conditions for related reactive compounds

Chemical Reactivity

The compound possesses two distinct reactive centers that dictate its chemical behavior:

  • The chloromethyl group at position 2 serves as an electrophilic site susceptible to nucleophilic substitution reactions. This reactive handle allows for further functionalization and can potentially act as an alkylating agent.

  • The carbonitrile group at position 6 can undergo various transformations typical of nitriles, including:

    • Hydrolysis to carboxylic acids

    • Reduction to primary amines

    • Conversion to amidines or tetrazoles

    • Participation in cycloaddition reactions

The presence of these two functionally distinct groups creates opportunities for selective chemical transformations and application in diverse synthetic pathways.

Synthesis Methods

Condensation Approach

One of the most promising routes would involve the condensation of 2-amino-5-cyanopyridine with chloroacetaldehyde or a suitable chloroacetaldehyde equivalent. This approach is supported by extensive precedent in the synthesis of 2-substituted imidazo[1,2-a]pyridines . The reaction typically proceeds through the following steps:

  • Nucleophilic attack of the pyridine nitrogen on the aldehyde carbon

  • Cyclization involving the amino group

  • Dehydration to form the imidazole ring

This reaction can be efficiently catalyzed by acids such as perchloric acid or hydrochloric acid under metal-free conditions, as demonstrated for related compounds .

Functionalization of the Preformed Scaffold

An alternative approach would involve:

  • Initial synthesis of the imidazo[1,2-a]pyridine core structure

  • Introduction of the chloromethyl group at position 2 via chloromethylation

  • Installation of the carbonitrile functionality at position 6 through cyanation methods

This stepwise approach might offer advantages in terms of regioselectivity and control over the reaction conditions for each transformation.

Purification and Characterization

Following synthesis, purification of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile would typically employ column chromatography or recrystallization techniques . The compound could be characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS) for molecular weight confirmation

  • Infrared (IR) spectroscopy, with a characteristic nitrile absorption band expected around 2200-2250 cm⁻¹

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

Structure-Activity Relationships

Role of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core provides several favorable characteristics for drug development:

  • Hydrogen bond acceptor capability through the nitrogen atoms

  • Planar aromatic system that can engage in π-stacking interactions

  • Ability to mimic certain biological structures

  • Metabolic stability compared to some other heterocyclic systems

Significance of Specific Substitution Pattern

The particular substitution pattern in 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile may confer unique properties:

  • The chloromethyl group at position 2:

    • Provides a reactive site for further chemical elaboration

    • Could potentially interact with nucleophilic residues in biological targets

    • Modulates the electronic properties of the heterocyclic system

  • The carbonitrile group at position 6:

    • Acts as a hydrogen bond acceptor

    • Increases the compound's dipole moment

    • Potentially enhances binding to specific protein pockets

    • Might improve metabolic stability and pharmacokinetic properties

The combination of these substituents creates a molecule with distinctive electronic and steric properties that could translate to specific biological activities or synthetic utilities.

Research Status and Future Directions

Current Knowledge Gaps

Several research opportunities exist regarding 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile:

  • Optimization of synthetic pathways specifically for this compound

  • Comprehensive experimental determination of physicochemical properties

  • Evaluation of proton pump inhibitory activity and comparison with established PPIs

  • Exploration of other potential biological activities (antimicrobial, antiviral, etc.)

  • Investigation of structure-activity relationships through systematic modification of the substitution pattern

Promising Research Directions

Future research could focus on:

  • Development of efficient and scalable synthetic routes with high regioselectivity

  • Comprehensive biological screening to identify potential therapeutic applications

  • Exploration of the compound's utility as a building block for more complex molecules

  • Investigation of potential applications in materials science or as ligands in coordination chemistry

  • Computational studies to predict binding modes and interactions with biological targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator